molecular formula C17H17NO4 B14243510 1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- CAS No. 251924-35-3

1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)-

Cat. No.: B14243510
CAS No.: 251924-35-3
M. Wt: 299.32 g/mol
InChI Key: AUTQBRLQSDCYSL-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyrrole ring, a butanoic acid moiety, and a phenylpropyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

The synthesis of 1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- involves several steps. One common method includes the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the biosynthesis of prostaglandins or interact with kinase enzymes, affecting intracellular signaling pathways .

Comparison with Similar Compounds

1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- can be compared with other similar compounds, such as:

    Maleimides: These compounds also contain a pyrrole ring and an imide group, making them structurally similar. 1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- has a unique phenylpropyl group that distinguishes it from maleimides.

    Succinimides: These compounds share the imide group but differ in the rest of their structure.

Properties

CAS No.

251924-35-3

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

2,4-dioxo-4-[1-(3-phenylpropyl)pyrrol-2-yl]butanoic acid

InChI

InChI=1S/C17H17NO4/c19-15(12-16(20)17(21)22)14-9-5-11-18(14)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11H,4,8,10,12H2,(H,21,22)

InChI Key

AUTQBRLQSDCYSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCN2C=CC=C2C(=O)CC(=O)C(=O)O

Origin of Product

United States

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